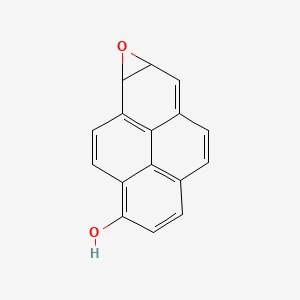
1-Hydroxypyrene-7,8-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrene-7,8-oxide is a phenanthrol.
Scientific Research Applications
Biomarker of Exposure to PAHs
1-Hydroxypyrene-7,8-oxide is a metabolite of pyrene, commonly used as a biomarker for exposure to polycyclic aromatic hydrocarbons (PAHs). Studies have shown its effectiveness in reflecting occupational and environmental exposure to PAHs. In particular, urinary 1-hydroxypyrene (1-OHP) is considered a reliable indicator, revealing the internal body burden of PAHs in both adults and children exposed to urban pollution or in specific industrial environments such as petrochemical industries and foundries. This biomarker is especially valuable for assessing occupational exposure, as it incorporates all routes of exposure, including inhalation, ingestion, and dermal absorption. Measuring urinary 1-OHP post-shift can provide insights into a worker's daily PAH exposure levels (Ciarrocca et al., 2014), (Hansen et al., 2008), (Viau, 1999), (Hisamuddin & Jalaludin, 2022), (Hopf, Carreón, & Talaska, 2009).
Role in Environmental and Occupational Studies
Urinary 1-hydroxypyrene serves as an important biomarker in environmental and occupational studies, aiding in the assessment of PAH exposure in various settings. Its measurement in urine helps to compare studies and understand the exposure levels among different populations, including children and workers in various industries. It's essential for evaluating low-level occupational exposure and understanding intra- and inter-individual variations in response to PAH exposure (Brandt & Watson, 2003), (Castaño-Vinyals et al., 2004), (Louro et al., 2022).
Environmental Remediation and Energy Applications
Graphene oxide-based materials, featuring functional groups such as epoxy, hydroxyl, and carboxyl, show promise in environmental remediation, including the sorption of radionuclides from aqueous systems. Given the structural similarity and reactivity of hydroxypyrene compounds, research in this domain might provide insights into the application of 1-hydroxypyrene-7,8-oxide in similar environmental and energy-related applications (Yu et al., 2015).
Advanced Oxidation Processes
1-Hydroxypyrene-7,8-oxide's reactivity, particularly in terms of oxidation processes, could be significant in advanced oxidation processes for environmental clean-up. The compound's chemical nature might offer valuable insights into oxidation reactions and the design of novel materials or catalysts for environmental applications (Lee, von Gunten, & Kim, 2020).
properties
Product Name |
1-Hydroxypyrene-7,8-oxide |
|---|---|
Molecular Formula |
C16H10O2 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-oxapentacyclo[7.6.2.02,4.06,16.013,17]heptadeca-1(16),5,7,9(17),10,12,14-heptaen-12-ol |
InChI |
InChI=1S/C16H10O2/c17-12-6-3-8-1-2-9-7-13-16(18-13)11-5-4-10(12)14(8)15(9)11/h1-7,13,16-17H |
InChI Key |
MCPCTMSTXTVYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3C(O3)C4=C2C5=C1C=CC(=C5C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




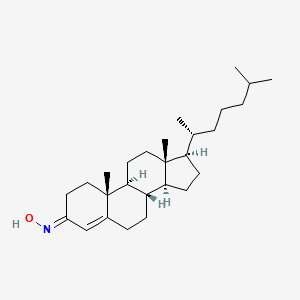
![[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2R)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B1240951.png)
![2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid](/img/structure/B1240952.png)
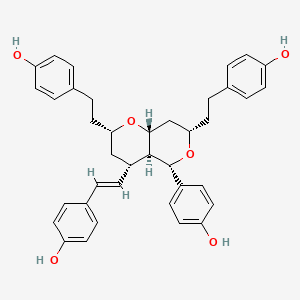
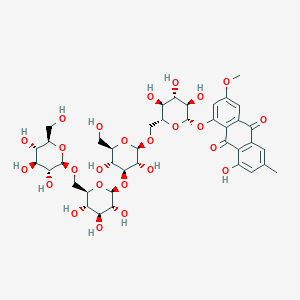
![6-methoxy-N-(4-methoxyphenyl)-5-methyl-3-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B1240957.png)
![6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-YL)-4-hydroxy-3-phosphonooxyoxolan-2-YL]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid](/img/structure/B1240958.png)
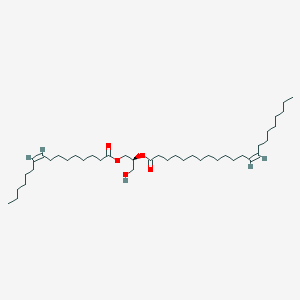
![TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]](/img/structure/B1240960.png)
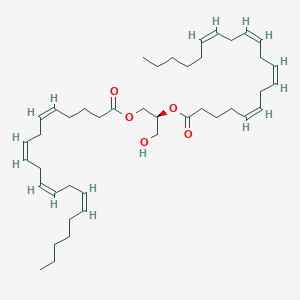
![1-S-[2-(4-hydroxy-1H-indol-3-yl)-N-(sulfooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1240964.png)
![(12E,25Z)-5,16,21,32-Tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione](/img/structure/B1240968.png)
![3-[(4-Methyl-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide](/img/structure/B1240969.png)